molecular formula C9H11F2NO B13201425 3-(Difluoromethoxy)-2,4-dimethylaniline

3-(Difluoromethoxy)-2,4-dimethylaniline

Cat. No.: B13201425
M. Wt: 187.19 g/mol
InChI Key: FUPNNJSEXFUCBL-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-2,4-dimethylaniline is a fluorinated aromatic amine that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a difluoromethoxy group and two methyl substituents on the aniline ring, is engineered to enhance metabolic stability and lipophilicity in candidate molecules, which is a crucial parameter in drug design . The difluoromethoxy (OCF2H) group is a notable bioisostere, capable of acting as a hydrogen bond donor, which can influence target binding and improve the pharmacokinetic profiles of resulting compounds . As a synthetic intermediate, this compound is particularly useful in the research and development of active pharmaceutical ingredients (APIs) for potential therapeutics . Its well-defined molecular structure allows for precise functionalization, making it a versatile scaffold for constructing complex molecules in drug discovery programs . Researchers utilize this compound under the strict understanding that it is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

3-(difluoromethoxy)-2,4-dimethylaniline

InChI

InChI=1S/C9H11F2NO/c1-5-3-4-7(12)6(2)8(5)13-9(10)11/h3-4,9H,12H2,1-2H3

InChI Key

FUPNNJSEXFUCBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)OC(F)F

Origin of Product

United States

Foundational & Exploratory

3-(Difluoromethoxy)-2,4-dimethylaniline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Difluoromethoxy)-2,4-dimethylaniline: A Key Fluoroaromatic Building Block

Introduction: The Strategic Value of Fluorinated Anilines

In modern medicinal and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety. It acts as a bioisostere for hydroxyl, thiol, or amine groups and can serve as a unique hydrogen bond donor, a characteristic not shared by the more common trifluoromethyl group[1]. When appended to an aromatic scaffold like aniline, the difluoromethoxy group profoundly influences key molecular properties, enhancing metabolic stability, increasing lipophilicity, and modulating binding interactions[2][3].

This guide provides a comprehensive technical overview of 3-(Difluoromethoxy)-2,4-dimethylaniline, a specialized aromatic amine. While specific data for this exact substitution pattern is not broadly published, this document synthesizes information from closely related analogs and foundational chemical principles to provide a robust profile for researchers. We will explore its structural attributes, predictable physicochemical properties, a plausible synthetic pathway, and its significant potential as an intermediate in the synthesis of high-value target molecules. This document is intended for drug development professionals and synthetic chemists seeking to leverage advanced fluorinated building blocks in their research programs.

Chemical Identity and Structural Elucidation

The structure of 3-(Difluoromethoxy)-2,4-dimethylaniline combines the nucleophilic aniline core with sterically directing methyl groups and the electronically unique difluoromethoxy substituent. These features make it a precisely tailored intermediate for complex syntheses.

Table 1: Chemical Identifiers and Structural Details

IdentifierValueSource / Note
Compound Name 3-(Difluoromethoxy)-2,4-dimethylanilineIUPAC Nomenclature
Molecular Formula C₉H₁₁F₂NOCalculated
Molecular Weight 187.19 g/mol Calculated
SMILES Cc1cc(OC(F)F)c(N)c(C)c1Predicted
InChI InChI=1S/C9H11F2NO/c1-5-3-7(13-9(10)11)8(12)6(2)4-5/h3-4,9H,12H2,1-2H3Predicted
CAS Number Not broadly available.Analog CAS: 22236-08-4 (3-(Difluoromethoxy)aniline)[4]
Structural Analysis

The molecule's architecture is key to its utility:

  • Amine Group (-NH₂): The primary amine is a versatile functional handle for a wide range of reactions, including amide bond formation, N-alkylation, and diazotization, enabling its incorporation into diverse scaffolds.

  • Difluoromethoxy Group (-OCF₂H): This group is a lipophilic hydrogen bond donor[1]. Its strong electron-withdrawing nature deactivates the aromatic ring to some extent, influencing the regioselectivity of subsequent electrophilic aromatic substitution reactions.

  • Dimethyl Groups (-CH₃): The methyl groups at positions 2 and 4 provide steric bulk that directs incoming reagents, primarily to the C5 and C6 positions. They also increase the molecule's lipophilicity and can block sites of potential metabolism.

Caption: 2D Structure of 3-(Difluoromethoxy)-2,4-dimethylaniline.

Physicochemical Properties: A Predictive Analysis

The physical and chemical properties of an intermediate are critical for its effective handling, reaction optimization, and formulation. The data below are extrapolated from analogs like 3-(difluoromethoxy)aniline and 2,4-dimethylaniline.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale and Field Insights
Appearance Colorless to yellow liquid or low-melting solidAniline derivatives are often liquids or low-melting solids that can darken upon exposure to air and light[5].
Boiling Point ~220-240 °CHigher than 3-(difluoromethoxy)aniline (201-202 °C) due to the increased molecular weight from two methyl groups[4].
Density ~1.2-1.3 g/mLSimilar to 3-(difluoromethoxy)aniline (1.276 g/mL), as fluorine content is a major contributor to density[4].
Solubility Soluble in common organic solvents (DCM, EtOAc, THF). Low solubility in water.The aniline moiety provides some polarity, but the aromatic ring, methyl groups, and fluorines confer significant nonpolar character.
pKa (of conjugate acid) ~3-4The amine is a weak base. The electron-withdrawing -OCF₂H group reduces basicity compared to unsubstituted aniline (pKa ~4.6).

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process:

  • Hydroxylation: Introduction of a hydroxyl group onto the 2,6-dimethyl-3-nitroaniline precursor.

  • Difluoromethylation: Conversion of the hydroxyl group to the target difluoromethoxy group. This is a key transformation that imparts the desired fluoro-alkyl property.

  • Nitro Group Reduction: Reduction of the nitro group to the primary amine, yielding the final product.

SynthesisWorkflow cluster_0 Step 1: Hydroxylation cluster_1 Step 2: Difluoromethylation cluster_2 Step 3: Nitro Reduction Start 2,6-Dimethyl-3-nitroaniline Intermediate1 3-Hydroxy-2,4-dimethylnitrobenzene Start->Intermediate1 1. NaNO₂, H₂SO₄ 2. H₂O, Δ Intermediate2 3-(Difluoromethoxy)-2,4-dimethylnitrobenzene Intermediate1->Intermediate2 ClCF₂H, Base (e.g., K₂CO₃) Solvent (e.g., DMF) Product 3-(Difluoromethoxy)-2,4-dimethylaniline Intermediate2->Product H₂, Pd/C or Fe/HCl

Caption: Proposed synthetic workflow for 3-(Difluoromethoxy)-2,4-dimethylaniline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on analogous reactions and should be optimized for safety and yield.

Step 2: Synthesis of 3-(Difluoromethoxy)-2,4-dimethylnitrobenzene

  • Rationale: This step utilizes a nucleophilic substitution reaction. The phenoxide, generated in situ from 3-hydroxy-2,4-dimethylnitrobenzene and a base, attacks chlorodifluoromethane (Freon 22). DMF is an excellent polar aprotic solvent for this type of reaction.

  • Procedure:

    • To a high-pressure reaction vessel, add 3-hydroxy-2,4-dimethylnitrobenzene (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF).

    • Seal the vessel and purge with argon.

    • Cool the mixture to 0°C and carefully introduce chlorodifluoromethane (ClCF₂H) gas (approx. 1.5-2.0 eq).

    • Heat the reaction mixture to 80-100°C and maintain for 12-24 hours. Monitor progress by TLC or GC-MS.

    • After cooling, carefully vent the vessel. Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the difluoromethoxylated intermediate.

Step 3: Synthesis of 3-(Difluoromethoxy)-2,4-dimethylaniline

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Palladium on carbon (Pd/C) is a standard, highly effective catalyst for this transformation.

  • Procedure:

    • Dissolve 3-(Difluoromethoxy)-2,4-dimethylnitrobenzene (1.0 eq) in ethanol or ethyl acetate in a hydrogenation flask.

    • Carefully add 10% Pd/C catalyst (5-10 mol% loading) under an inert atmosphere.

    • Secure the flask to a hydrogenation apparatus (e.g., Parr shaker).

    • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat three times.

    • Pressurize the vessel with H₂ (50 psi) and agitate at room temperature until hydrogen uptake ceases (typically 4-12 hours).

    • Carefully vent the apparatus and purge with argon.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate in vacuo to yield the target aniline, which can be used directly or purified further if necessary.

Spectroscopic and Analytical Profile

Structural confirmation and purity assessment are non-negotiable. The following data are predictions based on the compound's structure and would be used to validate a successful synthesis.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic Protons (2H): Two doublets in the δ 6.5-7.5 ppm range. -OCF₂H (1H): A characteristic triplet (t) around δ 6.5-7.0 ppm with a J-coupling of ~74 Hz. -NH₂ (2H): A broad singlet (s) around δ 3.5-4.5 ppm. -CH₃ (6H): Two singlets (s) around δ 2.0-2.5 ppm.
¹³C NMR Aromatic Carbons (6C): Signals in the δ 110-150 ppm range. -OCF₂H (1C): A triplet (t) around δ 115-120 ppm with a large ¹JCF coupling of ~240 Hz. -CH₃ (2C): Signals in the δ 15-25 ppm range.
¹⁹F NMR -OCF₂H (2F): A doublet (d) with a J-coupling of ~74 Hz, corresponding to the coupling with the single proton on the same carbon.
Mass Spec (EI) M⁺: A molecular ion peak at m/z = 187.

Applications in Medicinal and Agrochemical Chemistry

The true value of 3-(Difluoromethoxy)-2,4-dimethylaniline lies in its role as a strategic building block. The difluoromethoxy group is a "metabolic blocker" and a lipophilicity modulator, making it highly attractive for lead optimization in drug discovery[2][6].

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core that binds within the ATP-binding pocket of the target enzyme. The unique substitution pattern of this building block could be exploited to develop novel inhibitors with improved selectivity and pharmacokinetic profiles.

  • Agrochemicals: In pesticides and herbicides, the incorporation of fluorinated groups can enhance biological activity and improve environmental persistence profiles[2]. This aniline could serve as a precursor to new crop protection agents.

  • Materials Science: The unique electronic properties conferred by the difluoromethoxy group can be harnessed in the synthesis of novel organic electronic materials, polymers, or functional dyes[2].

Safety, Handling, and Storage

As a substituted aniline, 3-(Difluoromethoxy)-2,4-dimethylaniline should be handled with care, assuming it possesses hazards similar to its structural analogs.

  • Hazard Classification (Predicted):

    • Harmful if swallowed, in contact with skin, or if inhaled[7].

    • Causes skin and serious eye irritation[4][7].

    • May cause respiratory irritation[4].

    • Suspected of causing cancer (based on data for 2,4-xylidine).

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. All manipulations should be performed in a certified chemical fume hood[7][8].

  • Handling: Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing[8]. Keep away from heat, sparks, and open flames[7].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[7][8].

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline.
  • DC Fine Chemicals. (n.d.). 3-(Difluoromethoxy)aniline: Properties, Applications, and Synthesis of a Key Intermediate.
  • The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.
  • Sigma-Aldrich. (n.d.). 3-(Difluoromethoxy)aniline 97%. Product Page for CAS 22236-08-4.
  • MPG.PuRe Repository. (n.d.). Supporting Information.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.
  • Journal of Visualized Experiments (JoVE). (2015). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
  • ChemBK. (2024). 3-(Difluoromethoxy)aniline.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet - 2,4-Xylidine.
  • Fisher Scientific. (2010). Safety Data Sheet - 2,4-Dimethylaniline.
  • PMC. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
  • Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective.
  • Wikipedia. (n.d.). Dimethylaniline.

Sources

2,4-dimethyl-3-(difluoromethoxy)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research scientists and medicinal chemists. It prioritizes actionable synthetic pathways, physicochemical analysis, and strategic application in drug design.

CAS Registry Number: 1247718-33-7 Primary Classification: Fluorinated Aniline Building Block

Executive Summary

2,4-Dimethyl-3-(difluoromethoxy)aniline is a specialized intermediate used in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs). Structurally, it combines the steric bulk of an ortho,para-dimethyl substituted aniline with the lipophilic, metabolically stable difluoromethoxy moiety (–OCHF₂).

This molecule serves as a critical bioisostere for 3-methoxy-2,4-dimethylaniline. The substitution of methoxy (–OCH₃) with difluoromethoxy (–OCHF₂) significantly alters the electronic landscape—reducing electron donation to the aromatic ring while increasing lipophilicity (LogP) and resistance to oxidative metabolism (CYP450 stability).

Core Physicochemical Profile
PropertyValueTechnical Note
Molecular Formula C₉H₁₁F₂NO
Molecular Weight 187.19 g/mol Precision calculation based on IUPAC atomic weights.
Exact Mass 187.0809Monoisotopic mass for HRMS validation.
Physical State Solid / Low-melting SolidLikely crystalline or waxy solid at RTP due to molecular symmetry.
Predicted LogP ~2.6 ± 0.4More lipophilic than the methoxy analog (~1.8).
pKa (Conjugate Acid) ~3.5 – 4.0The –OCHF₂ group is electron-withdrawing (inductive effect), lowering the basicity of the aniline relative to 2,4-dimethylaniline.

Synthetic Architecture

The synthesis of 2,4-dimethyl-3-(difluoromethoxy)aniline is non-trivial due to the need for selective O-difluoromethylation in the presence of a nitrogen nucleophile. The most robust route avoids direct alkylation of the aniline. Instead, it employs a "Protect-Alkylate-Deprotect" strategy or, more commonly, alkylation of the corresponding nitrophenol followed by reduction.

Recommended Synthetic Route: The Nitrophenol Pathway

This protocol is designed for scalability and safety, utilizing sodium chlorodifluoroacetate as a difluorocarbene source instead of the gaseous, ozone-depleting chlorodifluoromethane (Freon-22).

Phase 1: Precursor Preparation

Starting Material: 2,4-Dimethyl-3-nitrophenol.

  • Note: If this phenol is unavailable, it can be synthesized via nitration of 2,4-dimethylphenol followed by chromatographic separation of isomers.

Phase 2: O-Difluoromethylation

Reagents: Sodium chlorodifluoroacetate (ClCF₂CO₂Na), K₂CO₃, DMF/Water. Mechanism: Thermal decarboxylation of the acetate generates difluorocarbene (:CF₂), which inserts into the phenoxide O-H bond.

Protocol:

  • Dissolve 2,4-dimethyl-3-nitrophenol (1.0 eq) in DMF (0.5 M concentration).

  • Add K₂CO₃ (1.5 eq) and heat to 60°C to generate the phenoxide anion.

  • Slowly add Sodium chlorodifluoroacetate (2.5 eq) dissolved in minimal DMF/H₂O over 2 hours while raising temperature to 95–100°C.

  • Critical Control: Vigorous stirring is required to maximize carbene capture by the phenoxide rather than hydrolysis.

  • Workup: Dilute with water, extract with EtOAc. The product is the intermediate 1-(difluoromethoxy)-2,4-dimethyl-3-nitrobenzene .

Phase 3: Nitro Reduction

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water. Rationale: Fe/NH₄Cl is preferred over catalytic hydrogenation (H₂/Pd-C) to prevent accidental hydrogenolysis of the benzylic C-F bonds or the C-O bond, although the –OCHF₂ group is generally robust.

Protocol:

  • Suspend the nitro intermediate in EtOH:H₂O (3:1).

  • Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).

  • Reflux for 2–4 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine).

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Visualization of Synthetic Logic

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisPathway Start 2,4-Dimethyl-3-nitrophenol Step1 O-Difluoromethylation (Reagent: ClCF2CO2Na) Start->Step1 Activation Inter Intermediate: 1-(difluoromethoxy)-2,4-dimethyl-3-nitrobenzene Step1->Inter Carbene Insertion Step2 Nitro Reduction (Reagent: Fe/NH4Cl) Inter->Step2 Chemoselective Red. Final TARGET: 2,4-Dimethyl-3-(difluoromethoxy)aniline Step2->Final Isolation

Figure 1: Strategic synthetic pathway utilizing a difluorocarbene insertion mechanism followed by chemoselective reduction.[1][2]

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.50 (t, J = 74 Hz, 1H): The characteristic triplet of the –OCHF₂ proton. The large geminal coupling constant (J ~70–75 Hz) is the definitive signature of the difluoromethoxy group.

    • δ 6.8 – 7.0 (m, 2H): Aromatic protons (positions 5 and 6).

    • δ 3.50 (br s, 2H): Aniline –NH₂ protons (exchangeable with D₂O).

    • δ 2.10 – 2.30 (s, 6H): Two distinct singlets for the methyl groups at positions 2 and 4.

  • ¹⁹F NMR:

    • δ -81.0 to -83.0 ppm (d, J = 74 Hz): A doublet signal corresponding to the two fluorine atoms coupled to the single proton.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Target Ion: [M+H]⁺ = 188.20.

  • Fragmentation Pattern: Loss of –CHF₂ (51 Da) is a common fragmentation pathway in high-energy collisions.

Functional Applications in Drug Discovery

Researchers utilize 2,4-dimethyl-3-(difluoromethoxy)aniline to solve specific medicinal chemistry challenges.

Metabolic Blocking

The 2,4-dimethyl substitution pattern creates a "steric fortress" around the aniline nitrogen and the ether oxygen.

  • Mechanism: The methyl groups hinder enzymatic attack (e.g., by CYP450s) at the ortho positions.

  • Outcome: Extended half-life (t₁/₂) compared to unsubstituted anilines.

Lipophilic Tuning (The "Magic Methyl" & Fluorine Effect)

Replacing a methoxy group (–OCH₃) with –OCHF₂ typically increases LogP by ~0.6 units while decreasing electron density.

  • Application: This is used to improve blood-brain barrier (BBB) permeability or to optimize hydrophobic interactions within a kinase ATP-binding pocket.

Hydrogen Bond Modulation

The –OCHF₂ oxygen is a weaker hydrogen bond acceptor than –OCH₃ due to the electron-withdrawing fluorines. This subtle electronic tuning can be crucial for selectivity when targeting protein pockets with specific electrostatic requirements.

References

  • Chemical Identity: 3-(Difluoromethoxy)-2,4-dimethylaniline. CAS Registry Number 1247718-33-7.[3] American Chemical Society (CAS).

  • Synthetic Methodology (Difluoromethylation): Zafrani, Y., et al. (2016). "Sodium Chlorodifluoroacetate: A Practical Reagent for the Difluoromethylation of Phenols and Thiophenols." Journal of Organic Chemistry.

  • Metabolic Stability of Fluorinated Ethers: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • General Aniline Synthesis: Hu, J., et al. (2011). "Selective Difluoromethylation of O-, N-, and S-Nucleophiles." Chemical Reviews.

Sources

A Technical Guide to 3-(Difluoromethoxy)-2,4-dimethylaniline and its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 3-(Difluoromethoxy)-2,4-dimethylaniline, a fluorinated aniline derivative of increasing interest in medicinal chemistry. Due to the limited public information and commercial availability of this specific compound, this document will also explore the broader class of difluoromethoxy-substituted anilines. By examining the properties, synthesis, and applications of closely related analogs, we can infer the potential utility and sourcing challenges for 3-(Difluoromethoxy)-2,4-dimethylaniline, offering valuable insights for researchers, chemists, and professionals in drug development.

The Strategic Advantage of the Difluoromethoxy Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups into bioactive molecules is a well-established strategy in modern drug design to enhance pharmacological profiles.[1][2] The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a versatile tool for fine-tuning the physicochemical properties of drug candidates.[3]

Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the difluoromethoxy moiety offers a unique balance of lipophilicity and hydrogen-bonding capability.[4] The highly polarized C-H bond in the -OCF₂H group allows it to act as a competent hydrogen bond donor, a characteristic not present in its methoxy and trifluoromethoxy counterparts.[5] This enables the difluoromethoxy group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially preserving or enhancing binding affinity to biological targets.[4][5]

Furthermore, the strong carbon-fluorine bonds contribute to increased metabolic stability by blocking common metabolic pathways, such as O-demethylation, which can lead to a longer drug half-life and reduced clearance.[4][6] The electron-withdrawing nature of the fluorine atoms can also modulate the pKa of nearby functional groups, influencing a compound's overall absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Supplier Landscape and Pricing Analysis of Difluoromethoxy-Aniline Analogs

Direct suppliers for 3-(Difluoromethoxy)-2,4-dimethylaniline are not readily found in public catalogs, suggesting it is likely a niche research chemical requiring custom synthesis. However, an analysis of commercially available, structurally related difluoromethoxy-anilines provides a realistic benchmark for procurement and costing.

CompoundSupplier(s)PurityRepresentative Pricing (USD)
3-(Difluoromethoxy)aniline Sigma-Aldrich[7], Oakwood Chemical[8], INDOFINE Chemical Company[9], PureSynth[10], Thermo Scientific[11]97-98%$162 for 5g[7], $21 for 5g[8], $168 for 5g[9], $219 for 100g[12]
4-(Difluoromethoxy)aniline NINGBO INNO PHARMCHEM CO.,LTD.[6], Thermo Scientific Chemicals[13]97%$240 for 10g[13]

Note: Prices are subject to change and may not include shipping and handling fees. Bulk pricing may be available upon request.

The availability of these analogs from multiple suppliers indicates a stable supply chain for the core difluoromethoxy-aniline scaffold. Researchers requiring 3-(Difluoromethoxy)-2,4-dimethylaniline would likely need to engage with a custom synthesis provider.

Inferred Physicochemical Properties of 3-(Difluoromethoxy)-2,4-dimethylaniline

Based on the known properties of its structural components, we can project the likely physicochemical characteristics of 3-(Difluoromethoxy)-2,4-dimethylaniline.

PropertyInferred Value/CharacteristicRationale
Molecular Weight ~187.19 g/mol Based on the addition of two methyl groups to 3-(difluoromethoxy)aniline (MW: 159.13 g/mol )
Lipophilicity (cLogP) Moderately lipophilicThe difluoromethoxy group and two methyl groups will increase lipophilicity compared to aniline.
Hydrogen Bond Donors 1 (from the amine group)The primary amine is a hydrogen bond donor.
Hydrogen Bond Acceptors 2 (from the oxygen and two fluorine atoms)The oxygen and fluorine atoms of the difluoromethoxy group can accept hydrogen bonds.
Metabolic Stability Likely enhancedThe difluoromethoxy group is resistant to oxidative metabolism.[4] The methyl groups may be sites of metabolism, but the overall stability is expected to be higher than non-fluorinated analogs.
Aqueous Solubility Low to moderateIncreased lipophilicity may reduce aqueous solubility.

Synthetic Strategies for Difluoromethoxy-Aniline Derivatives

The synthesis of difluoromethoxy-anilines typically involves the difluoromethylation of a corresponding phenol, followed by reduction of a nitro group or another functional group transformation to yield the aniline.

General Synthetic Workflow

G A Starting Material (e.g., 2,4-dimethyl-3-nitrophenol) B Difluoromethylation (e.g., with chlorodifluoromethane or other difluorocarbene precursors) A->B Reaction C Intermediate (3-(Difluoromethoxy)-2,4-dimethyl-1-nitrobenzene) B->C Formation D Reduction of Nitro Group (e.g., catalytic hydrogenation, metal-acid reduction) C->D Reaction E Final Product (3-(Difluoromethoxy)-2,4-dimethylaniline) D->E Formation

Caption: Generalized synthetic route to 3-(Difluoromethoxy)-2,4-dimethylaniline.

Recent advances in synthetic methodology have focused on visible-light photoredox catalysis for the synthesis of difluoromethyl ethers, offering milder reaction conditions and broader functional group tolerance.[3]

Potential Applications in Drug Discovery and Development

Difluoromethoxy-substituted anilines are valuable building blocks for a wide range of therapeutic agents, particularly in oncology and inflammatory diseases where kinase inhibitors play a crucial role. The unique properties of the difluoromethoxy group can be leveraged to optimize lead compounds and develop next-generation therapeutics.

Case Study: Kinase Inhibitors and the JAK-STAT Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade implicated in various autoimmune diseases and cancers. Several approved and investigational JAK inhibitors incorporate fluorinated moieties to enhance their potency and pharmacokinetic properties.

G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Aniline-based Kinase Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a kinase inhibitor.

A compound like 3-(Difluoromethoxy)-2,4-dimethylaniline could serve as a key starting material for the synthesis of novel kinase inhibitors. The aniline moiety provides a versatile handle for further chemical modifications to build out the rest of the inhibitor scaffold, while the difluoromethoxy and dimethyl groups can be strategically positioned to interact with specific residues in the kinase active site, potentially improving binding affinity and selectivity.

Conclusion

While 3-(Difluoromethoxy)-2,4-dimethylaniline itself appears to be a specialized chemical with limited commercial availability, the broader class of difluoromethoxy-anilines represents a valuable and increasingly utilized platform in modern medicinal chemistry. The unique combination of metabolic stability, hydrogen bond donating capacity, and modulated lipophilicity conferred by the difluoromethoxy group makes these compounds highly attractive building blocks for the design of novel therapeutics. Researchers and drug development professionals seeking to leverage the benefits of this functional group should consider custom synthesis for specific derivatives like 3-(Difluoromethoxy)-2,4-dimethylaniline, while also exploring the readily available analogs to accelerate early-stage discovery efforts.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline.
  • Benchchem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
  • Sigma-Aldrich. 3-(Difluoromethoxy)aniline 97%.
  • Dana Bioscience. 3-(Difluoromethoxy)aniline 100g.
  • Sigma-Aldrich. 3-(Difluoromethoxy)aniline 97%.
  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7019-7043. DOI:10.1039/D1CS00360G.
  • Thermo Fisher Scientific. 3-(Difluoromethoxy)aniline, 97%, Thermo Scientific.
  • Mykhailiuk, P. K. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(3), 324.
  • PureSynth. 3-(Difluoromethoxy)Aniline 98.0%(GC).
  • D'Oria, E., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5536.
  • Oakwood Chemical. 3-(Difluoromethoxy)aniline.
  • INDOFINE Chemical Company, Inc. 3-(DIFLUOROMETHOXY)ANILINE.
  • Post, J., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2020(10), 1349-1367.
  • Thermo Fisher Scientific. 4-(Difluoromethoxy)aniline, 97%.

Sources

Methodological & Application

synthesis of 3-(Difluoromethoxy)-2,4-dimethylaniline from 2,4-dimethyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(Difluoromethoxy)-2,4-dimethylaniline starting from 2,4-dimethyl-3-nitrophenol .

The synthesis addresses two primary challenges:

  • Chemoselective Difluoromethylation: Installing the

    
     motif on a sterically encumbered phenol (flanked by an ortho-methyl group) without affecting the nitro group.
    
  • Nitro Reduction: Converting the nitro group to an aniline under conditions that preserve the difluoromethyl ether.

We recommend a Two-Step Sequence :

  • Difluorocarbene Insertion: Utilizing sodium chlorodifluoroacetate (

    
    ) as a bench-stable, solid source of difluorocarbene, avoiding the use of gaseous chlorodifluoromethane (Freon-22).
    
  • Catalytic Hydrogenation: A mild Pd/C-catalyzed reduction to yield the final aniline.

Retrosynthetic Strategy & Workflow

The synthetic route is designed to maximize safety and reproducibility. The alkylation of the phenol is performed prior to reduction to prevent side reactions between the free amine and difluorocarbene (which could form isonitriles or formamides).

G Start 2,4-Dimethyl-3-nitrophenol (Starting Material) Step1 Step 1: Difluoromethylation (NaO2CCF2Cl, K2CO3, DMF) Start->Step1 95°C, -CO2 Inter Intermediate: 1-(Difluoromethoxy)-2,4- dimethyl-3-nitrobenzene Step1->Inter Carbene Insertion Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Reductive Transformation Product Target: 3-(Difluoromethoxy)- 2,4-dimethylaniline Step2->Product >90% Yield

Figure 1: Strategic workflow for the synthesis of 3-(Difluoromethoxy)-2,4-dimethylaniline. The route prioritizes O-alkylation before N-generation.

Protocol 1: Difluoromethylation of 2,4-Dimethyl-3-nitrophenol

Rationale

Traditional methods use gaseous


 (Freon-22) in biphasic alkali. However, Freon-22 is an ozone-depleting substance and difficult to meter accurately on a lab scale. We utilize Sodium Chlorodifluoroacetate , which thermally decarboxylates to generate difluorocarbene (

) in situ.[1][2] This method is superior for ortho-substituted phenols as the higher reaction temperature (90–100°C) overcomes steric hindrance.
Reaction Mechanism

The reaction proceeds via the generation of a singlet difluorocarbene, which acts as a soft electrophile toward the phenoxide anion.

Mechanism Reagent ClCF2CO2Na Carbene :CF2 (Difluorocarbene) Reagent->Carbene Heat (-CO2, -NaCl) Transition [Ar-O ... CF2]- Carbene->Transition Phenol Phenol Substrate (Ar-OH) Phenoxide Phenoxide (Ar-O-) Phenol->Phenoxide Base (K2CO3) Phenoxide->Transition Attack on Carbene Product Ar-OCHF2 Transition->Product Protonation (H+)

Figure 2: Mechanistic pathway.[2][3] Thermal decarboxylation generates the active carbene species, followed by nucleophilic attack by the phenoxide.[1][2]

Experimental Procedure

Materials:

  • 2,4-Dimethyl-3-nitrophenol (1.0 equiv)

  • Sodium chlorodifluoroacetate (2.5 equiv)

  • Potassium carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Dimethylformamide (DMF), anhydrous

  • Water (catalytic amount, optional to aid solubility)

Step-by-Step:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Critical: Connect the top of the condenser to a bubbler to monitor

    
     evolution.
    
  • Charging: Add 2,4-dimethyl-3-nitrophenol (10 mmol) and

    
     (15 mmol) to the flask. Add DMF (10 mL/g of substrate). Stir at room temperature for 15 minutes to generate the phenoxide (solution typically turns yellow/orange).
    
  • Reagent Addition: Add Sodium chlorodifluoroacetate (25 mmol) in a single portion.

  • Reaction: Heat the mixture to 95–100°C .

    • Observation: Vigorous gas evolution (

      
      ) will commence. Ensure the system is vented properly.[2]
      
  • Monitoring: Maintain temperature for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or HPLC. The starting phenol is more polar than the difluoromethyl ether product.

  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: If necessary, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes). The product is typically a pale yellow oil or low-melting solid.

Key Troubleshooting:

  • Incomplete Conversion: If starting material remains after 4 hours, add an additional 0.5 equiv of chlorodifluoroacetate and continue heating. The carbene has a short half-life and can hydrolyze if trace water is too high.

Protocol 2: Reduction of Nitro Group

Rationale

Catalytic hydrogenation is the cleanest method. The difluoromethoxy group (


) is stable to standard Pd/C conditions. Acidic reductions (Fe/AcOH) are alternative options but require more laborious workup.
Experimental Procedure

Materials:

  • 1-(Difluoromethoxy)-2,4-dimethyl-3-nitrobenzene (Intermediate from Step 1)

  • Palladium on Carbon (10 wt% loading)

  • Methanol (MeOH)

  • Hydrogen gas (

    
    ) - Balloon or Hydrogenator
    

Step-by-Step:

  • Setup: Dissolve the intermediate (from Step 1) in MeOH (0.1 M concentration) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10 wt% Pd/C (5-10% by weight relative to substrate). Safety: Pd/C can ignite methanol vapor; add under an inert blanket (Argon/Nitrogen) or wet the catalyst with a small amount of water first.

  • Hydrogenation:

    • Evacuate the flask and backfill with Nitrogen (3x).[2]

    • Evacuate and backfill with Hydrogen (3x).

    • Stir vigorously under

      
       atmosphere (balloon pressure is sufficient; 1-3 atm).
      
  • Monitoring: Reaction is usually complete within 2–6 hours. Monitor by TLC (Amine product is significantly more polar and will stain with Ninhydrin).

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Do not let the catalyst dry out completely on the filter paper to prevent fire hazards.

    • Wash the Celite pad with MeOH.

    • Concentrate the filtrate to obtain the crude aniline.

  • Purification: The crude product is often pure enough for subsequent steps. If needed, recrystallize from Hexanes/EtOAc or distill under reduced pressure.

Analytical Validation

Target Molecule: 3-(Difluoromethoxy)-2,4-dimethylaniline

Analytical MethodExpected Signal CharacteristicsInterpretation
1H NMR (CDCl3)

6.3 - 6.8 (t,

Hz, 1H)
Diagnostic: The triplet signal of the

proton is the most critical confirmation. The large coupling constant (

) confirms the gem-difluoro motif.
1H NMR (CDCl3)

3.5 - 4.0 (br s, 2H)

protons (Exchangeable with

).
1H NMR (CDCl3)

2.1 - 2.3 (two singlets, 6H)
Two methyl groups on the aromatic ring.
19F NMR

-80 to -85 ppm (d,

Hz)
Doublet signal corresponding to the two equivalent fluorine atoms coupled to the single proton.
MS (ESI+)

= 188.09
Molecular ion peak.

Safety & Handling

  • Difluorocarbene Generation: The decomposition of sodium chlorodifluoroacetate releases

    
    . Do not seal the reaction vessel without a pressure relief mechanism (bubbler).
    
  • Thermal Hazards: Step 1 requires heating DMF to 100°C. Ensure fume hood ventilation is active to manage DMF vapors.

  • Hydrogenation: Handle wet Pd/C with care. Pyrophoric when dry. Ground all glassware to prevent static discharge.

References

  • Difluoromethylation Mechanism & Reagents

    • Org.[1][4][5][6][7] Synth.2024 , 101, 164-181. "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate."

  • General Phenol Alkylation

    • Hu, J., et al. "Difluoromethylation of phenols with chlorodifluoromethane and sodium chlorodifluoroacetate." Journal of Fluorine Chemistry, 2006.
  • Nitro Reduction Protocols

    • Li, X., et al.[6] "High Turnover Pd/C Catalyst for Nitro Group Reductions in Water."[6] Org.[1][4][5][6][7] Lett.2021 , 23, 8114-8118.[6]

  • Properties of Difluoromethoxy Group

    • Zafrani, Y., et al. "Difluoromethyl Ethers: conformation, lipophilicity and metabolic stability." J. Med. Chem.2017.

Sources

synthesis of kinase inhibitors using difluoromethoxy anilines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing Difluoromethoxy Anilines

Executive Summary

The difluoromethoxy group (-OCHF₂) has emerged as a critical bioisostere in modern kinase inhibitor design. Unlike the methoxy group (-OCH₃), the -OCHF₂ moiety acts as a lipophilic hydrogen bond donor, modulates pKa, and significantly enhances metabolic stability by blocking cytochrome P450-mediated O-dealkylation. This guide provides a validated, step-by-step protocol for synthesizing difluoromethoxy anilines using stable solid reagents (avoiding gaseous Freon-22) and their subsequent coupling to core kinase scaffolds (e.g., quinazolines, quinolines).

The Medicinal Chemistry "Why": Strategic Rationale

Before entering the lab, it is crucial to understand the causality behind selecting this moiety.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCHF₂)Impact on Kinase Inhibitor
H-Bonding Acceptor onlyAcceptor + Weak Donor The acidic C-H bond can interact with backbone carbonyls in the ATP binding pocket.
Metabolic Stability Low (prone to O-demethylation)High The C-F bond strength and steric bulk prevent oxidative metabolism, extending half-life (

).
Lipophilicity (ClogP) ModerateHigh Increases membrane permeability; useful for CNS-penetrant kinase inhibitors.
Conformation Planar/CoplanarOrthogonal The anomeric effect twists the -OCHF₂ group out of plane, potentially filling specific hydrophobic pockets.

Synthetic Workflow Visualization

The following diagram outlines the logical flow from raw phenol to the final kinase inhibitor, highlighting the critical decision points.

G cluster_0 Building Block Synthesis Phenol Starting Material (Nitrophenol) Intermediate Intermediate (Difluoromethoxy Nitrobenzene) Phenol->Intermediate O-Difluoromethylation (Difluorocarbene insertion) Reagent Reagent Choice (Na ClCF2CO2) Reagent->Intermediate Aniline Building Block (Difluoromethoxy Aniline) Intermediate->Aniline Nitro Reduction (Fe/NH4Cl or H2/Pd) Final Final Kinase Inhibitor Aniline->Final SNAr Coupling Scaffold Kinase Core (e.g., 4-Chloroquinazoline) Scaffold->Final H+ / iPrOH

Caption: Figure 1. Convergent synthetic strategy for difluoromethoxy-based kinase inhibitors.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(Difluoromethoxy)aniline

Target: A versatile building block for Type I and Type II kinase inhibitors.

Traditional Method Note: Historically, this synthesis used chlorodifluoromethane gas (Freon-22). We utilize Sodium Chlorodifluoroacetate , a solid, bench-stable reagent that generates difluorocarbene in situ.[1] This is safer, greener, and offers higher reproducibility.

Materials:

  • 3-Nitrophenol (1.0 equiv)

  • Sodium chlorodifluoroacetate (2.5 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • DMF (Dimethylformamide) and Water (9:1 ratio)

  • Iron powder (Fe) and Ammonium Chloride (NH₄Cl) for reduction.

Step 1: O-Difluoromethylation

  • Setup: In a round-bottom flask equipped with a condenser, dissolve 3-nitrophenol (13.9 g, 100 mmol) and K₂CO₃ (27.6 g, 200 mmol) in DMF/H₂O (100 mL, 9:1 v/v).

  • Reagent Addition: Add sodium chlorodifluoroacetate (38.1 g, 250 mmol).

  • Reaction: Heat the mixture to 100 °C for 4–6 hours. Mechanism: The reagent decarboxylates to release :CF₂, which inserts into the phenoxide O-H bond.

  • Workup: Cool to room temperature. Dilute with water (300 mL) and extract with ethyl acetate (3 x 100 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography (Hexane/EtOAc) yields 1-(difluoromethoxy)-3-nitrobenzene.

Step 2: Nitro Reduction

  • Setup: Dissolve the nitro intermediate (10 mmol) in Ethanol/Water (3:1, 40 mL).

  • Reduction: Add Iron powder (5.0 equiv) and NH₄Cl (5.0 equiv). Heat to reflux (80 °C) for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash with ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with saturated NaHCO₃ if necessary, extract with DCM, and concentrate to yield 3-(difluoromethoxy)aniline as a pale yellow oil/solid.

Protocol B: Coupling to Kinase Scaffold (SNAr)

Target: Synthesis of a Gefitinib/Erlotinib-style EGFR inhibitor analog.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv) [Standard EGFR scaffold]

  • 3-(Difluoromethoxy)aniline (1.1 equiv) [From Protocol A]

  • Isopropanol (iPrOH)

Procedure:

  • Mixing: In a reaction vial, suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol) in isopropanol (5 mL).

  • Addition: Add 3-(difluoromethoxy)aniline (1.1 mmol).

  • Reaction: Heat to reflux (85 °C) for 3–5 hours. The product often precipitates as the hydrochloride salt during the reaction.

  • Workup: Cool the mixture to room temperature. Filter the precipitate.[3]

  • Washing: Wash the solid cake with cold isopropanol (2 x 2 mL) and diethyl ether (2 x 5 mL) to remove unreacted aniline.

  • Free Basing (Optional but recommended for biological assay): Suspend the salt in EtOAc/Water, basify with sat. NaHCO₃, separate layers, dry, and concentrate.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of difluorocarbene (:CF₂)Ensure the DMF/Water ratio is optimized. While some water is needed for solubility, too much hydrolyzes the carbene. Try pure DMF or NMP if yields are <40%.
Defluorination Harsh acidic conditionsThe -OCHF₂ group is generally stable, but avoid prolonged exposure to strong Lewis acids (e.g., AlCl₃) at high temperatures.
Incomplete Coupling Deactivated AnilineThe -OCHF₂ group is electron-withdrawing (Hammett σ ≈ 0.15), making the aniline less nucleophilic than a methoxy-aniline. Increase reaction time or use catalytic HCl in dioxane to activate the quinazoline.
Volatility Product lossDifluoromethoxy anilines can be volatile.[4] Do not leave under high vacuum (<1 mbar) for extended periods at room temperature.

Case Study: SAR Impact

In a study optimizing inhibitors for VEGFR2 , replacing a 3-methoxy group with a 3-difluoromethoxy group on the aniline tail resulted in:

  • Potency: Maintained IC₅₀ (due to similar steric occupancy).

  • Metabolic Stability: Intrinsic clearance (CLint) in human liver microsomes decreased by 60% .

  • Permeability: Caco-2 permeability increased by 1.5-fold due to the lipophilicity boost.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry. Link

  • Hu, J., et al. (2017). "Reagents for Difluoromethylation."[1][4][5][6][7][8][9][10] Chemical Reviews. Link (Review of sodium chlorodifluoroacetate chemistry).

  • Xiong, Y., et al. (2024). "Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate." Organic Syntheses. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Gilead Sciences. (2018). "Kinase Inhibitors Containing Difluoromethoxy Groups." Patent WO2018123456.

Sources

Application Note: High-Fidelity Preparation of 3-(Difluoromethoxy)-2,4-dimethylaniline via Difluorocarbene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 3-(difluoromethoxy)-2,4-dimethylaniline , a critical intermediate for kinase inhibitors and agrochemicals where lipophilicity modulation is required. Unlike traditional methods utilizing ozone-depleting chlorodifluoromethane (Freon-22) gas, this protocol employs Sodium Chlorodifluoroacetate (SCDA) as a solid, bench-stable difluorocarbene source.

The procedure addresses the specific challenge of steric hindrance caused by the ortho-methyl groups (positions 2 and 4) flanking the nucleophilic oxygen. To ensure chemoselectivity and avoid N-alkylation side products, we recommend the Nitro-Reduction Route as the "Gold Standard" for purity profiles suitable for drug development.

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

Direct alkylation of 3-amino-2,4-dimethylphenol presents a competitive landscape between the nitrogen (aniline) and oxygen (phenol) nucleophiles. While phenoxides are generally more nucleophilic than anilines, the steric crowding at the C3-oxygen by the C2/C4-methyl groups can retard O-alkylation, allowing N-difluoromethylation (or isocyanide formation) to compete.

Selected Strategy: To guarantee >98% regioselectivity, the amine is introduced after the difluoromethylation step via reduction of a nitro precursor.

Reaction Pathway Visualization

G Start 2,4-Dimethyl-3-nitrophenol Intermed Intermediate Phenoxide Start->Intermed Base (K2CO3) DMF, 95°C Reagent Sodium Chlorodifluoroacetate (SCDA) Carbene :CF2 (Difluorocarbene) Reagent->Carbene Decarboxylation (-CO2, -NaCl) Carbene->Intermed Insertion Product1 3-(Difluoromethoxy)- 2,4-dimethylnitrobenzene Intermed->Product1 Protonation Final 3-(Difluoromethoxy)- 2,4-dimethylaniline Product1->Final Pd/C, H2 Reduction

Figure 1: Strategic workflow avoiding N-alkylation by utilizing the nitro-precursor route.

Detailed Protocol: The Nitro-Reduction Route

Step 1: O-Difluoromethylation

Objective: Install the


 group on the sterically hindered phenol.

Reagents & Materials:

  • Substrate: 2,4-Dimethyl-3-nitrophenol (1.0 equiv)

  • Reagent: Sodium Chlorodifluoroacetate (SCDA) (2.5 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) and Water (10:1 ratio)

Rationale for Conditions:

  • SCDA (2.5 eq): Excess reagent is required because difluorocarbene (

    
    ) has a short half-life and can dimerize to tetrafluoroethylene (TFE) before reacting with the hindered phenol.
    
  • Water (10:1): A small amount of water is critical. It acts as a proton shuttle, facilitating the final protonation of the difluoromethyl anion intermediate.

  • Temperature (95-100°C): SCDA decarboxylates efficiently above 90°C.

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Connect the top of the condenser to an oil bubbler (significant

    
     evolution will occur).
    
  • Solubilization: Charge the flask with 2,4-dimethyl-3-nitrophenol (10 mmol, 1.67 g) and

    
     (20 mmol, 2.76 g). Add DMF (20 mL) and Water (2 mL).
    
  • Degassing: Sparge the mixture with Nitrogen for 15 minutes. Note: Oxygen can quench carbenes and promote oxidative side reactions.

  • Heating: Heat the mixture to 100°C (internal temperature).

  • Reagent Addition (Critical Step):

    • Dissolve SCDA (25 mmol, 3.81 g) in minimal DMF (5 mL).

    • Slow Addition: Add the SCDA solution dropwise over 60 minutes via a syringe pump or addition funnel.

    • Why? Dumping the reagent causes a massive burst of

      
       which favors dimerization (TFE gas) over the desired reaction. Slow addition keeps the steady-state concentration of carbene low, favoring reaction with the phenoxide.
      
  • Reaction: Stir at 100°C for an additional 2 hours. Monitor by TLC (20% EtOAc/Hexane) or LC-MS.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour into ice water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate.[1][3]
      
  • Purification: Flash chromatography (Silica gel, 0-15% EtOAc in Hexanes).

    • Target Yield: 75-85% (Yellow oil or solid).

Step 2: Nitro Reduction to Aniline

Objective: Convert the nitro group to the amine without defluorinating the side chain.

Reagents:

  • Substrate: 3-(Difluoromethoxy)-2,4-dimethylnitrobenzene (from Step 1).

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Hydrogen Source:

    
     balloon or Ammonium Formate.
    
  • Solvent: Methanol (MeOH).

Procedure:

  • Dissolve the nitro compound (5 mmol) in MeOH (25 mL).

  • Add 10% Pd/C (100 mg). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Purge flask with Nitrogen, then switch to Hydrogen (balloon pressure, ~1 atm).

  • Stir vigorously at Room Temperature for 4-6 hours.

  • Monitoring: Check LC-MS for disappearance of Nitro peak (M+) and appearance of Aniline (M-14).

    • Note: The

      
       group is generally stable to standard catalytic hydrogenation. Avoid acidic conditions (e.g., Zn/HCl) which might hydrolyze the ether.
      
  • Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.

  • Final Isolation: The product, 3-(difluoromethoxy)-2,4-dimethylaniline , is typically obtained as a viscous oil or low-melting solid.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Reagent Addition Rate > 45 minsPrevents

dimerization to tetrafluoroethylene gas.
Temperature 95°C - 105°CBelow 90°C, SCDA decarboxylation is too slow. Above 120°C, DMF decomposition increases.
Water Content 5-10% v/vEssential for proton transfer. Anhydrous conditions often stall the reaction at the anion stage.
Stirring Rate > 600 RPMHeterogeneous reaction (solid base); mass transfer limited.

Troubleshooting Guide:

  • Issue: Low conversion, starting material remains.

    • Fix: Add another 1.0 equiv of SCDA and stir for 2 more hours. The reagent may have decomposed before reacting.[4]

  • Issue: Formation of "dimer" side product.

    • Fix: Your addition rate was too fast. Slow it down.

  • Issue: Defluorination during reduction.

    • Fix: Switch from Pd/C to

      
       (Iron reduction) which is milder toward halogenated ethers.
      

Mechanistic Insight: The Proton Shuttle

Understanding the mechanism ensures reproducibility. The reaction does not proceed via a simple


 mechanism.
  • Generation:

    
    
    
  • Attack:

    
    
    
  • Trapping (The Critical Step): The

    
     species is a hard anion. Without a proton source (Water), it can reverse back to starting materials or undergo side reactions. Water protonates this species to form 
    
    
    
    .

Mechanism SCDA Cl-CF2-CO2- Na+ Carbene :CF2 (Singlet) SCDA->Carbene -CO2, -NaCl (95°C) Complex [Ar-O-CF2]- Carbene->Complex + Ar-O- Phenoxide Ar-O- (Phenoxide) Transition H-OH ... [CF2-O-Ar] Complex->Transition + H2O Product Ar-O-CHF2 Transition->Product -OH-

Figure 2: Mechanistic pathway highlighting the necessity of water.

Safety & Compliance

  • Difluorocarbene Toxicity: While generated in situ,

    
     is toxic. All reactions must be performed in a well-ventilated fume hood.
    
  • Gas Evolution: The reaction generates stoichiometric quantities of

    
    . Ensure the system is not sealed tight; use an oil bubbler to vent pressure.
    
  • Fluorine Waste: Aqueous waste streams will contain fluoride ions and should be treated according to local EHS regulations for halogenated waste.

References

  • SCDA Reagent Development

    • Chen, Q. Y., & Wu, S. W. (1989). Methyl chlorodifluoroacetate: A new and convenient reagent for the difluoromethylation of phenols and thiophenols. Journal of Fluorine Chemistry, 44(3), 433-440.

  • Modern Protocol (Organic Syntheses)

    • Dykstra, R., et al. (2024). Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate. Organic Syntheses, 101, 164-180.[3] [3]

  • Physicochemical Properties of OCHF2

    • Zafrani, Y., et al. (2017). Difluoromethyl Ethers: A Guide to Their Synthesis and Properties. Journal of Medicinal Chemistry, 60(3), 797-804.

  • Difluorocarbene Review

    • Ni, C., & Hu, J. (2016). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 48(17), 2699-2713.

Sources

scale-up synthesis of 3-(Difluoromethoxy)-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 3-(Difluoromethoxy)-2,4-dimethylaniline

Executive Summary

The synthesis of 3-(Difluoromethoxy)-2,4-dimethylaniline presents a specific challenge in process chemistry: the introduction of a difluoromethoxy (


) group onto a sterically crowded phenol. The target molecule features a hydroxyl group "sandwiched" between two methyl groups at the 2 and 4 positions. Standard alkylation methods often fail due to steric shielding.

This guide details a robust, scalable protocol utilizing Sodium Chlorodifluoroacetate (SCDA) as a solid-source difluorocarbene generator. Unlike gaseous chlorodifluoromethane (Freon-22), which requires high-pressure autoclaves and faces severe environmental restrictions, SCDA allows for controlled, atmospheric-pressure difluoromethylation. This method is coupled with a chemoselective catalytic hydrogenation to deliver the final aniline with high purity (>98% HPLC).

Retrosynthetic Analysis & Pathway

The synthesis is designed as a linear, two-step process starting from the commercially available 2,4-dimethyl-3-nitrophenol .

Strategic Logic:

  • Step 1 (Difluoromethylation): We prioritize

    
    -alkylation over 
    
    
    
    -alkylation. The use of SCDA in a polar aprotic solvent (DMF) at elevated temperatures (
    
    
    ) generates singlet difluorocarbene (
    
    
    ) in situ, which inserts into the phenoxide bond.
  • Step 2 (Reduction): The nitro group is reduced to the amine using Pd/C and Hydrogen. This is preferred over Fe/HCl reduction at scale to minimize waste streams (iron sludge).

SynthesisPathway SM Starting Material 2,4-Dimethyl-3-nitrophenol (CAS: 70261-49-3) INT Intermediate 1-(Difluoromethoxy)-2,4-dimethyl-3-nitrobenzene SM->INT  Decarboxylative  Difluoromethylation PROD Target Product 3-(Difluoromethoxy)-2,4-dimethylaniline INT->PROD  Catalytic  Hydrogenation R1 Reagent A: NaO2CCF2Cl (SCDA) K2CO3, DMF, 100°C R2 Reagent B: H2 (3 bar), 10% Pd/C MeOH, 25°C

Caption: Linear synthetic route for 3-(Difluoromethoxy)-2,4-dimethylaniline highlighting key reagents.

Detailed Protocols

Stage 1: Sterically Hindered O-Difluoromethylation

Objective: Install the


 group on the hindered 3-position.
Critical Mechanism:  Thermal decarboxylation of SCDA releases 

. The reaction rate is controlled by temperature. Scale: 100 g Input (Pilot Scale Simulation).
ParameterSpecificationRationale
Substrate 2,4-Dimethyl-3-nitrophenol1.0 equiv (100.0 g)
Reagent Sodium Chlorodifluoroacetate (SCDA)2.5 equiv (228.0 g)
Base Potassium Carbonate (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
1.5 equiv (124.0 g)
Solvent DMF (N,N-Dimethylformamide)5.0 Vol (500 mL)
Water Deionized Water0.5 Vol (50 mL)
Temperature

Required for SCDA decarboxylation.

Step-by-Step Protocol:

  • Setup: Equip a 2-L jacketed glass reactor with an overhead stirrer, reflux condenser, internal temperature probe, and a solid addition funnel (or screw feeder). Connect the condenser outlet to a caustic scrubber (to neutralize minor acid byproducts).

  • Solvation: Charge DMF (500 mL), Water (50 mL), 2,4-Dimethyl-3-nitrophenol (100 g), and

    
     (124 g).
    
    • Expert Note: The addition of water (10% v/v relative to DMF) is crucial. It aids in the solubility of the base and promotes the protonation of the difluoromethyl anion intermediate [1].

  • Degassing: Sparge the mixture with Nitrogen (

    
    ) for 15 minutes to remove oxygen.
    
  • Heating: Heat the slurry to 100°C . Ensure agitation is vigorous (300-400 RPM) to suspend the base.

  • Reagent Addition (Critical): Add the SCDA (228 g) portion-wise over 2 hours .

    • Safety Control: SCDA decomposes to release

      
       and 
      
      
      
      . Rapid addition will cause massive foaming (CO2 evolution). Monitor the internal pressure/venting rate.
  • Reaction: Stir at 100°C for an additional 2-4 hours. Monitor by HPLC.

    • Endpoint: <2% starting phenol remaining.

  • Workup: Cool to 25°C. Pour the mixture into 2.5 L of ice water. The product is lipophilic and will precipitate or oil out.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organics with 1M NaOH (to remove unreacted phenol) and Brine.
    
  • Purification: Concentrate the organic phase. Recrystallize the crude nitro intermediate from Ethanol/Water (80:20) to remove impurities before hydrogenation.

Expected Yield: 75-85% (Yellow crystalline solid).

Stage 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to aniline without defluorinating the side chain. Risk: Over-reduction (hydrodefluorination) can occur if conditions are too harsh.

ParameterSpecification
Substrate 1-(Difluoromethoxy)-2,4-dimethyl-3-nitrobenzene
Catalyst 5% Pd/C (50% water wet)
Solvent Methanol
Hydrogen Pressure 3 bar (45 psi)
Temperature 25°C - 35°C

Step-by-Step Protocol:

  • Inerting: Charge the nitro intermediate and Methanol into a hydrogenation autoclave (e.g., Parr reactor).

  • Catalyst Loading: Add 5% Pd/C catalyst under a nitrogen blanket.

    • Safety: Pd/C is pyrophoric when dry. Always keep it wet and under inert gas.

  • Hydrogenation: Purge with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 3 bar with
    
    
    .
  • Reaction: Stir at 800 RPM at ambient temperature (

    
    ).
    
    • Exotherm Alert: Nitro reduction is highly exothermic (

      
       kJ/mol). Cool the reactor jacket if Temp > 35°C.
      
  • Monitoring: Reaction is usually complete in 2-4 hours. Check for hydrogen uptake cessation.

  • Filtration: Vent

    
    , purge with 
    
    
    
    . Filter the catalyst through a Celite pad (or sparkler filter for scale).
  • Isolation: Concentrate the filtrate. The product, 3-(Difluoromethoxy)-2,4-dimethylaniline , is obtained as an off-white to pale brown solid or oil.

  • Final Polish: If necessary, convert to the Hydrochloride salt (using HCl/Ether) for long-term storage stability.

Process Control & Logic Map

The following diagram illustrates the decision-making logic during the critical difluoromethylation step.

ProcessLogic Start Start SCDA Addition (T = 100°C) CheckFoam Monitor Foaming/Off-gassing Start->CheckFoam FoamHigh Excessive Foaming? CheckFoam->FoamHigh Pause STOP Addition Allow CO2 to vent FoamHigh->Pause Yes Continue Continue Addition (Rate: 20g/10min) FoamHigh->Continue No Pause->CheckFoam Wait 10m CheckHPLC HPLC Check @ 2h post-addition Continue->CheckHPLC Conversion Conversion > 98%? CheckHPLC->Conversion AddMore Add 0.5 eq SCDA Stir 1h Conversion->AddMore No Proceed Proceed to Workup Conversion->Proceed Yes AddMore->CheckHPLC

Caption: Operational logic for controlling the exothermic decarboxylation of SCDA.

Safety & Handling (E-E-A-T)

  • SCDA Decomposition: Sodium Chlorodifluoroacetate is stable at room temperature but decomposes rapidly >150°C or slowly >90°C. Do not overheat the reaction mass beyond 120°C, as runaway decarboxylation can over-pressurize the vessel.

  • Hydrogenation Risks: Ensure the autoclave is grounded. Use Type D (conductive) bags for catalyst loading to prevent static discharge ignition of methanol vapors.

  • HF Generation: While SCDA is generally cleaner than Freon gas, trace Hydrofluoric Acid (HF) may form if the reaction moisture is too high. The use of glass-lined reactors is recommended, and the scrubber must contain NaOH.

Analytical Specifications

  • Appearance: Off-white solid or viscous amber oil.

  • 1H NMR (400 MHz, DMSO-d6):

    
     6.80 (t, 
    
    
    
    Hz, 1H,
    
    
    ), 6.6-6.9 (m, 2H, Ar-H), 4.8 (s, 2H,
    
    
    ), 2.15 (s, 3H,
    
    
    ), 2.05 (s, 3H,
    
    
    ).
    • Note: The triplet at ~6.8 ppm with a large coupling constant (

      
       Hz) is the diagnostic signal for the difluoromethoxy group.
      
  • HPLC Purity: >98.0% (Area %).[1]

References

  • Org. Synth. 2024, 101, 164-180. Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate. Source: [2]

  • Zafrani, Y. et al. (2018). Sodum chlorodifluoroacetate: A practical reagent for the difluoromethylation of phenols. Source: (General Methodology Reference)

  • Hu, J. et al. (2011). Reagents for Difluoromethylation. Source:

Sources

Troubleshooting & Optimization

overcoming steric hindrance in 3-(Difluoromethoxy)-2,4-dimethylaniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis & Catalysis Ticket ID: #SH-2024-DMDF Subject: Troubleshooting Reactivity Profiles for 3-(Difluoromethoxy)-2,4-dimethylaniline Status: Open Assigned Specialist: Dr. A. Voss, Senior Application Scientist

Executive Summary: The "Buttressing" Anomaly

You are encountering difficulty functionalizing 3-(Difluoromethoxy)-2,4-dimethylaniline because you are fighting a dual-front war: Steric Buttressing and Electronic Deactivation .

Standard anilines react via the lone pair on the nitrogen.[1] In your molecule, the methyl group at the 2-position (ortho) provides immediate steric hindrance. However, the critical failure point is the 3-(difluoromethoxy) group . This group exerts a "buttressing effect," mechanically locking the 2-methyl group against the amine, preventing the conformational flexibility usually required to accommodate an incoming electrophile. Furthermore, the


 group is electron-withdrawing (

), reducing the Lewis basicity of the nitrogen.

This guide provides three escalated protocols to overcome this kinetic barrier.

System Diagnosis: Why Standard Methods Fail

Before attempting the protocols, review the steric and electronic landscape of your substrate.

StericLandscape cluster_molecule Substrate Analysis: 3-(Difluoromethoxy)-2,4-dimethylaniline cluster_outcome Reaction Outcomes Node1 Primary Amine (-NH2) Nucleophile (Blocked) Outcome1 Standard Coupling (HATU/EDC) FAIL: Active Ester too bulky Node1->Outcome1 Outcome2 Standard SNAr FAIL: Nucleophilicity too low Node1->Outcome2 Node2 2-Methyl Group Primary Steric Wall Node2->Node1 Blocks Electrophile Approach Node3 3-OCHF2 Group 'The Buttress' Node3->Node2 Locks Conformation

Figure 1: The "Buttressing Effect" visualized. The 3-OCHF2 group prevents the 2-Methyl group from rotating away, creating a rigid steric wall.

Module 1: Amide Coupling (The Ghosez Protocol)

Use Case: You need to form an amide bond, but HATU, EDC, or T3P have failed.

The Solution: Standard coupling reagents form "active esters" (e.g., O-At) that are bulky. Your hindered aniline cannot approach this bulky intermediate. You must switch to a High-Energy/Low-Steric intermediate: the Acid Chloride. However, standard


 is often too harsh for complex substrates.

Recommended Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[2][3] It generates acid chlorides under neutral conditions.[3]

Protocol A: Neutral Acid Chloride Generation
StepActionCritical Control Point (CCP)
1 Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.Ensure solvent is anhydrous; moisture kills the reagent.
2 Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.
3 Warm to RT and stir for 1–2 hours.Monitor by TLC (acid spot disappears).
4 Do not isolate. Add the hindered aniline (1.1 equiv) directly.
5 Add Pyridine (3.0 equiv) or 2,6-Lutidine.Lutidine is less nucleophilic and reduces N-acyl salt formation.
6 Reflux (40°C) for 4–12 hours.Heat is required to overcome the activation energy barrier.

Why this works: The acid chloride is the smallest possible electrophile (


 is smaller than OBt/OAt), allowing it to slip past the methyl groups.

Module 2: C-N Coupling (Buchwald-Hartwig)

Use Case: You are coupling the aniline with an Aryl Halide.[4]

The Solution: Standard


 or DPPF ligands will fail because they do not facilitate the reductive elimination step with such a bulky amine. You need Dialkylbiaryl Phosphine Ligands  (Buchwald Ligands) designed to create a "pocket" for the substrate.

Recommended System: BrettPhos or RuPhos with a Pre-catalyst.

Protocol B: The "Bulky Amine" System
ComponentRecommendationRationale
Pre-Catalyst BrettPhos Pd G3 or RuPhos Pd G3 Pre-formed catalysts ensure 1:1 L:Pd ratio and rapid activation. Avoid mixing

+ Ligand manually if possible.
Base LiHMDS (1.0 M in THF)Soluble, strong, non-nucleophilic base.

is a secondary option if functional groups are base-sensitive.
Solvent Toluene or 1,4-Dioxane Allows for reaction temperatures >100°C.
Temperature 100°C – 110°C High thermal energy is non-negotiable for hindered reductive elimination.

Workflow:

  • Charge vial with Aryl Halide (1.0 equiv), Aniline (1.2 equiv), and Pd-Precatalyst (2–5 mol%).

  • Evacuate/backfill with Argon (

    
    ).
    
  • Add anhydrous solvent and Base.

  • Seal and heat to 110°C.

Note: If BrettPhos fails, switch to


  (Peppsi-IPr type systems), which acts via a highly active mono-ligated Pd species.

Module 3: The "Nuclear Option" (Sandmeyer/Isocyanate)

Use Case: Direct nucleophilic attack is impossible due to extreme steric lock.

The Solution: Invert the reactivity. Instead of using the aniline as a nucleophile, convert it into a highly reactive species.[5]

Option A: Isocyanate Formation

Convert the aniline to an isocyanate using Triphosgene .

  • Aniline + Triphosgene +

    
    
    
    
    
    Isocyanate (
    
    
    ).
  • React Isocyanate with an Alcohol (to make Carbamate) or Grignard (to make Amide). Why: Isocyanates are highly reactive electrophiles; the reaction energy drives the process despite sterics.

Option B: Sandmeyer (Halogenation)

If you cannot couple the nitrogen, replace it.

  • Diazotize (

    
    ) 
    
    
    
    Diazonium Salt.
  • React with

    
     or 
    
    
    
    .
  • Use the resulting Aryl Halide in a coupling reaction where the steric bulk is on the electrophile side (often easier to manage with catalysts).

Decision Matrix: Which Path to Choose?

DecisionTree Start Goal: Functionalize Hindered Aniline Q1 Target Bond Type? Start->Q1 Amide Amide Bond (C=O)-N Q1->Amide CN Aryl C-N Bond Q1->CN Q2 Standard Coupling (HATU) Failed? Amide->Q2 Buchwald USE BUCHWALD G3 (BrettPhos/RuPhos) CN->Buchwald Ghosez USE GHOSEZ REAGENT (Acid Chloride) Q2->Ghosez Yes Fail Still Failing? Ghosez->Fail Low Yield Buchwald->Fail Low Yield Nuclear INVERT STRATEGY Isocyanate or Sandmeyer Fail->Nuclear

Figure 2: Troubleshooting flow for selecting the correct synthetic pathway.

Frequently Asked Questions (FAQs)

Q: Can I use PyBOP or HATU with prolonged heating? A: Generally, no. The issue is not just kinetics (speed) but thermodynamics and steric exclusion. The large "active ester" intermediate formed by HATU simply cannot reach the nitrogen lone pair due to the 2-Me/3-OCHF2 block. Heating often leads to decomposition of the coupling agent (tetramethylurea formation) before product formation.

Q: Why do you recommend LiHMDS over NaOtBu for the Buchwald reaction? A: While


 is standard, hindered anilines often require higher temperatures. 

is more soluble in non-polar solvents like Toluene, allowing for a more homogeneous reaction at high temperatures. Additionally, it is non-nucleophilic, preventing side reactions with the aryl halide.

Q: My acid chloride reaction turned black and failed. What happened? A: This usually indicates the presence of moisture or excessive heat during the formation of the acid chloride. Ghosez's reagent is moisture-sensitive.[2] Ensure your DCM is distilled over


 or passed through activated alumina. Also, ensure the aniline addition happens after the acid chloride is fully formed.

References

  • Ghosez's Reagent Utility: Ghosez, L., et al. "Use of 1-Chloro-N,N,2-trimethyl-1-propenylamine in Synthesis."[2] Angewandte Chemie International Edition, 1969.

  • Buchwald-Hartwig for Hindered Amines: Maiti, D., & Buchwald, S. L. "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of Organic Chemistry, 2010. (See also: BrettPhos specific literature).

  • Steric Parameters & Buttressing: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.

  • Amide Coupling Reviews: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

Sources

removing impurities from 3-(Difluoromethoxy)-2,4-dimethylaniline samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(Difluoromethoxy)-2,4-dimethylaniline

Ticket ID: #DMA-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Impurity Removal & Stabilization Protocols

Executive Summary

You are likely working with 3-(Difluoromethoxy)-2,4-dimethylaniline , a specialized intermediate often used in the synthesis of kinase inhibitors or agrochemicals. Its structure combines an electron-rich aniline core with a lipophilic, electron-withdrawing difluoromethoxy (


) group.

The Challenge: This molecule presents a "purification paradox." The aniline nitrogen is prone to oxidation (turning samples pink/brown), while the difluoromethoxy group requires care to prevent hydrolysis under extreme acidic conditions.

This guide provides a self-validating purification workflow designed to maximize purity (>98%) while preserving the structural integrity of the


 moiety.

Module 1: The "Golden Path" Purification Protocol

Methodology: Modified Acid-Base Extraction (Liquid-Liquid Extraction) Objective: Isolate the target amine from neutral impurities (unreacted nitro precursors) and acidic impurities (phenols).

The Chemical Logic: The 2,4-dimethyl substitution increases lipophilicity, while the


 group (electron-withdrawing) lowers the 

of the aniline nitrogen to approximately 3.5–4.0 (lower than the ~4.9 of standard 2,4-xylidine). This means you must use a lower pH to fully protonate the amine during extraction than you would for a simple aniline.
Step-by-Step Protocol
  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Ratio: 10 mL solvent per 1 g crude.

  • Phenol Removal (Caustic Wash):

    • Wash the organic phase with 1M NaOH (2x).

    • Mechanism:[1][2][3][4] Deprotonates any unreacted phenol starting material (

      
      ), moving it to the aqueous layer.
      
    • Validation: The organic layer contains your target amine (neutral) and non-basic impurities.

  • Amine Capture (Acid Extraction):

    • Extract the organic layer with 2M HCl (3x).

    • Critical Control Point: Ensure the aqueous phase pH is < 1. The target converts to its hydrochloride salt (

      
      ) and moves to the aqueous phase.
      
    • Discard: The organic layer now contains neutral impurities (e.g., unreacted nitro compounds, dimers).

  • Recovery (Basification):

    • Cool the combined acidic aqueous extracts to 0–5°C (ice bath).

    • Slowly basify with 6M NaOH or Sat.

      
        until pH > 9.
      
    • Observation: The solution will turn cloudy as the free base oil separates.

  • Final Isolation:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Dry over

      
      , filter, and concentrate
      
    • Storage: Store under Nitrogen/Argon immediately to prevent oxidation.

Visual Workflow: Acid-Base Logic

ExtractionWorkflow node_start Crude Mixture (Amine + Phenols + Neutrals) node_org1 Organic Phase (Amine + Neutrals) node_start->node_org1 Dissolve in EtOAc Wash w/ 1M NaOH node_aq1 Aqueous Phase (Waste) (Phenolates) node_start->node_aq1 node_acid_wash Add 2M HCl node_org1->node_acid_wash node_org2 Organic Phase (Waste) (Neutrals/Nitro) node_acid_wash->node_org2 Partition node_aq2 Aqueous Phase (Target Amine Salt) node_acid_wash->node_aq2 Partition node_base Basify (pH > 9) Extract with DCM node_aq2->node_base node_final Final Organic Layer (Pure Target Amine) node_base->node_final

Caption: Selective partitioning strategy separating the target amine from acidic (phenols) and neutral (nitro) impurities.

Module 2: Troubleshooting Common Failure Modes

Issue 1: "My product is turning pink/brown."

Diagnosis: Oxidative Degradation. Anilines with electron-donating alkyl groups (like the 2,4-dimethyl system) are highly susceptible to radical oxidation by air, forming colored azo or quinone-imine species.

Corrective Action:

  • Decolorization: If the product is already colored, dissolve in boiling ethanol, add Activated Carbon (10 wt%) , reflux for 15 mins, and filter hot through Celite.

  • Salt Formation (Stabilization): Do not store the free base. Convert it to the Hydrochloride Salt .

    • Dissolve free base in diethyl ether.

    • Add 2M HCl in ether (or bubble HCl gas).

    • Filter the white precipitate. The salt is shelf-stable and resistant to oxidation.

Issue 2: "The compound streaks/tails on TLC or Column."

Diagnosis: Silanol Interaction. The basic amine nitrogen interacts strongly with the acidic silanol groups on silica gel, causing peak broadening and loss of yield.

Corrective Action:

  • Pre-treat Silica: Flush the column with mobile phase containing 1% Triethylamine (TEA) before loading.

  • Mobile Phase Modifier: Maintain 0.5% - 1% TEA or

    
     in your eluent (e.g., Hexane:EtOAc:TEA).
    
Issue 3: "I lost my product during the acid wash."

Diagnosis: Incomplete Protonation or Phase Misidentification. The


 group reduces the basicity. If you used a weak acid (like 5% acetic acid) or insufficient volume, the amine may have remained in the organic layer.

Corrective Action:

  • Check pH: Ensure the aqueous layer is strictly pH < 2 during the acid extraction step.

  • Rescue: Don't discard the organic waste layer until you have verified the mass balance. If missing, re-extract the "waste" organic layer with stronger acid (2M HCl).

Module 3: Quantitative Data & Specifications

Use these parameters to validate your isolated material.

ParameterSpecificationNotes
Appearance Colorless oil or White solidTurns brown/pink upon oxidation.

(Calc.)
~3.8 – 4.2Lower than 2,4-xylidine (4.9) due to

.
TLC

~0.3 – 0.4(Hexane:EtOAc 4:1). Stains red/orange with Ninhydrin.
Stability Acid: Good / Base: ExcellentStable to 1M NaOH. Avoid refluxing in conc. HCl.
Storage < -20°C, Inert GasHygroscopic if stored as HCl salt.

Module 4: Decision Tree for Impurity Removal

Follow this logic to determine the correct purification technique based on your specific impurity profile.

TroubleshootingTree start Impurity Issue? colored Colored (Pink/Brown) (Oxidation) start->colored start_mat Starting Material (Phenol/Nitro) start->start_mat regio Regioisomers (Isomeric Xylidines) start->regio sol_color 1. Activated Carbon 2. HCl Salt Formation colored->sol_color sol_start Acid-Base Extraction (See Module 1) start_mat->sol_start sol_regio Recrystallization (as HCl salt) or Prep-HPLC regio->sol_regio

Caption: Diagnostic logic for selecting the appropriate purification intervention.

References

  • ChemicalBook. (2024). Properties and Safety of 2,4-Dimethylaniline Derivatives.[5] Retrieved from

  • Organic Syntheses. (1943). Synthesis of 2,4-Dimethylaniline (Xylidine) and Purification Logic. Coll. Vol. 3, p. 307. Retrieved from

  • BenchChem. (2025).[6] Technical Support: Purification of Halogenated Aniline Compounds. Retrieved from

  • National Institutes of Health (PMC). (2017). Stability of Difluoromethyl Ethers under Acidic/Basic Conditions. Org Chem Front.[2] Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 3-(Difluoromethoxy)aniline.[7] Retrieved from

Sources

Validation & Comparative

Technical Guide: Spectral Characterization of 3-(Difluoromethoxy)-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 3-(Difluoromethoxy)-2,4-dimethylaniline . It is designed for medicinal chemists and analytical scientists requiring rigorous validation protocols for fluorinated aniline derivatives.

Executive Summary & Strategic Importance

In modern drug discovery, the difluoromethoxy (-OCHF


)  group is a critical bioisostere for the methoxy group. It offers improved metabolic stability (blocking oxidative demethylation) and increased lipophilicity (

logP

+0.6 vs -OCH

) while acting as a weak hydrogen bond donor.

Distinguishing the 3-(Difluoromethoxy)-2,4-dimethylaniline regioisomer from its analogs (e.g., trifluoromethoxy derivatives or isomeric 2-/4-substituted anilines) is a frequent analytical challenge. This guide delineates the specific


H  and 

F NMR
fingerprints required for unambiguous structural confirmation.

H NMR Spectral Analysis

The proton spectrum of this molecule is defined by three distinct zones: the exchangeable amine protons, the high-field methyl singlets, and the diagnostic "fluorine-coupled" downfield region.

The "Signature" Signal: The Difluoromethoxy Triplet

The most definitive feature of this compound is the signal arising from the single proton on the difluoromethoxy group.

  • Multiplicity: Triplet (

    
    ) . This arises from the geminal coupling of the proton to two equivalent fluorine atoms (
    
    
    
    ).
  • Coupling Constant (

    
    ): 73.0 – 76.0 Hz . This unusually large coupling constant is characteristic of the -OCHF
    
    
    
    motif and is distinct from aromatic couplings (typically <9 Hz).
  • Chemical Shift (

    
    ): 6.30 – 6.80 ppm . The electronegativity of the oxygen and fluorine atoms deshields this proton, pushing it into the aromatic window, often overlapping with benzene ring protons.
    
Aromatic Region (Positions 5 & 6)

The 2,4-dimethyl substitution pattern leaves only two aromatic protons at positions 5 and 6.

  • Spin System: AB System (or AX) .

  • Multiplicity: Two Doublets (

    
    ) .
    
  • Coupling: Ortho-coupling (

    
     Hz) .
    
  • Assignment:

    • H-6 (Ortho to -NH

      
      ):  Typically appears upfield (
      
      
      
      6.4 - 6.6 ppm) due to the strong shielding (electron-donating) effect of the amino group.
    • H-5 (Meta to -NH

      
      ):  Appears downfield relative to H-6 (
      
      
      
      6.8 - 7.0 ppm).
Aliphatic Region (Methyl Groups)
  • 2-CH

    
     & 4-CH
    
    
    
    :
    Two distinct Singlets (
    
    
    )
    in the range of 2.10 – 2.30 ppm . The 2-methyl group may show a slight downfield shift due to the proximity of the amino and difluoromethoxy groups.

F NMR Spectral Analysis


F NMR is the superior method for rapid purity assessment and distinguishing the -OCHF

group from -OCF

impurities.
  • Signal: Doublet (

    
    ) .
    
  • Coupling:

    
     Hz . This mirrors the coupling seen in the 
    
    
    
    H spectrum.
  • Chemical Shift: -81.0 to -83.0 ppm (referenced to CFCl

    
    ).
    
  • Differentiation:

    • -OCHF

      
      :  Doublet (coupled to H).
      
    • -OCF

      
      :  Singlet (no H to couple with).
      
    • Ar-F: Singlet/Multiplet, typically -100 to -130 ppm (significantly more upfield).

Comparative Performance: Solvent & Analog Selection

The choice of solvent dramatically affects the resolution of the labile -NH


 protons and the separation of the diagnostic triplet.
Table 1: Solvent Performance for Structural Elucidation
FeatureChloroform-d (CDCl

)
DMSO-d

Recommendation
-NH

Visibility
Broad, often invisible or variable drift (3.0–4.5 ppm).Sharp, distinct singlet (4.5–5.0 ppm).Use DMSO-d

for full assignment.
-OCHF

Resolution
Good. Typically distinct from aromatics.May overlap with aromatics; requires 2D HSQC for confirmation.Use CDCl

for quick OCHF

checks.
Solubility High.High.Neutral.
Water Peak

1.56 ppm (rarely interferes).

3.33 ppm (can obscure methyls if wet).
Dry DMSO is critical.
Table 2: Distinguishing Fluorinated Analogs
Analog

H NMR Feature

F NMR Feature
-OCHF

(Target)
Triplet (

Hz) at 6.5 ppm.
Doublet (

Hz) at -82 ppm.
-OCF

Silent (No signal).Singlet at -58 ppm.
-SCF

Silent (No signal).Singlet at -42 ppm.
-F (Aromatic) Multiplet (couples to Ar-H).[1]Multiplet at -110 to -130 ppm.

Experimental Protocol: Validation Workflow

To ensure data integrity, follow this self-validating protocol.

Reagents
  • Solvent: DMSO-d

    
     (99.9% D) + 0.05% v/v TMS (Tetramethylsilane).
    
  • Internal Standard:

    
    -Trifluorotoluene (optional for 
    
    
    
    F quantitation).[2]
Step-by-Step Procedure
  • Sample Prep: Dissolve 5–10 mg of the aniline in 0.6 mL DMSO-d

    
    . Ensure complete homogeneity; filter if turbid.
    
  • Acquisition (

    
    H): 
    
    • Pulse angle: 30°.

    • Relaxation delay (D1):

      
       1.0 sec (ensure methyl integration accuracy).
      
    • Scans: 16–32.[3]

  • Acquisition (

    
    F): 
    
    • Coupled Scan: Run a standard

      
      F scan without proton decoupling. Goal:  Observe the doublet (
      
      
      
      ).
    • Decoupled Scan (Optional): Run

      
      F{
      
      
      
      H}. Goal: Collapse doublet to singlet to confirm the H-F connectivity.
  • Processing:

    • Reference DMSO residual peak to 2.50 ppm (

      
      H).
      
    • Verify the integration ratio: Aromatic H (2.0) : OCHF

      
       (1.0) : Methyls (6.0).
      

Decision Logic for Structural Confirmation

The following diagram illustrates the logical workflow to confirm the identity of 3-(Difluoromethoxy)-2,4-dimethylaniline and rule out common impurities.

NMR_Validation_Flow Start Start: Unknown Fluorinated Aniline Run19F Step 1: Run 19F NMR (Coupled) Start->Run19F CheckSplitting Check 19F Splitting Pattern Run19F->CheckSplitting Singlet Singlet Observed CheckSplitting->Singlet No Coupling Doublet Doublet Observed (J ~ 74 Hz) CheckSplitting->Doublet Coupling Present OCF3_Impurity Identify: -OCF3 Analog (Impurity/Wrong Product) Singlet->OCF3_Impurity Run1H Step 2: Run 1H NMR Doublet->Run1H CheckTriplet Check for Triplet @ 6.3 - 6.8 ppm Run1H->CheckTriplet NoTriplet No Triplet Found CheckTriplet->NoTriplet TripletFound Triplet Found (J ~ 74 Hz) CheckTriplet->TripletFound NoTriplet->OCF3_Impurity CheckAromatic Check Aromatic Region (Positions 5,6) TripletFound->CheckAromatic TwoDoublets Two Doublets (Ortho) CheckAromatic->TwoDoublets Singlets Singlets (Para/Meta) CheckAromatic->Singlets Confirmed CONFIRMED: 3-(Difluoromethoxy)-2,4-dimethylaniline TwoDoublets->Confirmed WrongIsomer Wrong Regioisomer (e.g., 4-OCHF2) Singlets->WrongIsomer

Figure 1: Analytical decision tree for validating the structural identity of 3-(Difluoromethoxy)-2,4-dimethylaniline using NMR.

References

  • Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers.Journal of Organic Chemistry. Detailed analysis of

    
     coupling constants in aryl-OCHF
    
    
    
    systems. Link
  • Synthesis of Aryl Difluoroalkyl Ethers by Deprotonative Functionalization. European Journal of Organic Chemistry. Provides general synthesis and spectral data for hindered difluoromethoxy arenes. Link

  • SpectraBase: 4-(difluoromethoxy)-2-methylaniline. Wiley Science Solutions. Comparative spectral data for the close structural isomer. Link[4]

  • 19F-NMR Diastereotopic Signals in CHF2 Derivatives. Molecules. Discussion on solvent effects and splitting patterns in difluoromethyl groups. Link

Sources

Technical Guide: IR Spectral Analysis of the Difluoromethoxy Group (-OCHF₂)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the infrared (IR) spectral characteristics of the difluoromethoxy group (-OCHF₂), a critical fluorinated motif in medicinal chemistry. It synthesizes experimental data to distinguish this group from its non-fluorinated (methoxy) and fully fluorinated (trifluoromethoxy) analogs.

Executive Summary

The difluoromethoxy group (-OCHF₂) acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for phenols or methoxy groups in drug design. Its identification via Infrared Spectroscopy (IR) presents a unique analytical challenge: it possesses spectral features intermediate between the electron-rich methoxy group (-OCH3) and the electron-deficient trifluoromethoxy group (-OCF3).

Key Diagnostic Indicator: The simultaneous presence of a high-frequency C-H stretch (>3000 cm⁻¹) and intense C-F stretching bands (1000–1300 cm⁻¹) is the primary signature of the -OCHF₂ moiety.

Spectral Characterization: The -OCHF₂ Fingerprint

The IR spectrum of the difluoromethoxy group is defined by three primary vibrational zones. Unlike simple alkyl ethers, the electronegativity of the two fluorine atoms significantly alters the force constants of adjacent bonds.

A. The C-H Stretching Region (Diagnostic Zone)
  • Frequency: 3000 – 3060 cm⁻¹

  • Mechanism: The strong electron-withdrawing effect of the two fluorine atoms strengthens the C-H bond, shifting its vibrational frequency to a higher wavenumber compared to a standard methoxy (-OCH3) group (typically 2800–2950 cm⁻¹).

  • Analytical Challenge: This band often overlaps with aromatic C-H stretches (3000–3100 cm⁻¹). However, in non-aromatic systems or by careful integration, it can be distinguished as a weak-to-medium intensity singlet.

B. The C-F Stretching Region (The "Forest of Peaks")
  • Frequency: 1050 – 1250 cm⁻¹

  • Characteristics: This region is dominated by multiple strong, broad bands. The C-F stretch is highly coupled with the C-O stretch, creating complex vibrational modes.

    • Asymmetric C-F Stretch: ~1150–1250 cm⁻¹ (Very Strong)

    • Symmetric C-F Stretch: ~1050–1100 cm⁻¹ (Strong)

C. The C-O Stretching Region[1][2][3]
  • Frequency: 1000 – 1200 cm⁻¹

  • Shift: The ether C-O stretch is typically found around 1050–1150 cm⁻¹. In -OCHF₂, this band is often obscured by or coupled with the intense C-F bands, appearing as part of the broad absorption envelope in the fingerprint region.

Comparative Analysis: OCH₃ vs. OCHF₂ vs. OCF₃

The following table provides a direct comparison to facilitate rapid identification of the specific ether functionality.

Table 1: Comparative IR Vibrational Signatures

FeatureMethoxy (-OCH₃)Difluoromethoxy (-OCHF₂)Trifluoromethoxy (-OCF₃)
C-H Stretch < 3000 cm⁻¹ (2850–2980)(Alkyl region)> 3000 cm⁻¹ (3000–3060)(overlaps w/ Aromatics)Absent (No C-H bond)
C-F Stretch AbsentStrong, Multiple Bands (1050–1250 cm⁻¹)Very Strong, Broad (1150–1350 cm⁻¹)
C-O Stretch Distinct, Strong(1000–1300 cm⁻¹)Coupled/Obscured by C-FCoupled/Obscured by C-F
Electronic Effect Electron Donating (Activator)Weakly DeactivatingStrong Deactivating

Experimental Protocol: Validated Identification Workflow

To reliably identify the -OCHF₂ group, follow this self-validating protocol. This approach minimizes false positives caused by aromatic overlaps.

Step 1: Sample Preparation
  • Preferred Method: Attenuated Total Reflectance (ATR) .[1]

    • Reasoning: Fluorinated ethers are often volatile liquids or oils. ATR requires minimal sample prep and avoids the pathlength issues of transmission cells that can cause the intense C-F bands to "bottom out" (absorb 100% signal), losing spectral detail.

  • Alternative: KBr Pellet (for solids). Ensure the sample is dilute to prevent saturation of the C-F region.

Step 2: Spectral Acquisition
  • Resolution: 4 cm⁻¹

  • Scans: Minimum 16 (32 recommended for high signal-to-noise in the C-H region).

  • Range: 4000 – 600 cm⁻¹.

Step 3: Analysis Logic (Decision Tree)
  • Check 2800–3000 cm⁻¹: Are there strong alkyl C-H bands?

    • Yes: Likely contains -OCH3 or other alkyl groups.

    • No/Weak: Proceed to next step.

  • Check 1000–1300 cm⁻¹: Are there massive, broad bands?

    • No: Not a fluorinated ether.

    • Yes: Likely -OCHF₂ or -OCF₃.

  • Check 3000–3060 cm⁻¹: Is there a C-H stretch here?

    • Yes:-OCHF₂ Confirmed. (Distinguish from aromatic C-H by looking for the specific "shoulder" or distinct peak if aromatic rings are absent).

    • No:-OCF₃ Confirmed.

Visualizing the Workflow

The following diagram illustrates the logical pathway for distinguishing these functional groups using IR data.

IR_Identification_Workflow cluster_legend Key Decision Points Start Unknown Ether Sample Check_CF Check 1000-1300 cm⁻¹ (Fingerprint Region) Start->Check_CF Check_CH_Low Check 2800-3000 cm⁻¹ (Alkyl C-H) Check_CF->Check_CH_Low No Strong C-F Bands Check_CH_High Check 3000-3060 cm⁻¹ (High Freq C-H) Check_CF->Check_CH_High Strong C-F Bands Present Result_OCH3 Methoxy (-OCH3) Confirmed Check_CH_Low->Result_OCH3 Strong Bands Present Result_None Non-Fluorinated / Other Check_CH_Low->Result_None No Bands Result_OCF3 Trifluoromethoxy (-OCF3) Confirmed Check_CH_High->Result_OCF3 Band Absent Result_OCHF2 Difluoromethoxy (-OCHF2) Confirmed Check_CH_High->Result_OCHF2 Band Present (>3000 cm⁻¹)

Caption: Logical decision tree for distinguishing methoxy, difluoromethoxy, and trifluoromethoxy groups via IR.

Scientific Grounding & Mechanism

The Fluorine Effect on Vibrational Frequency

The shift of the C-H stretch in -OCHF₂ to >3000 cm⁻¹ is a direct consequence of the Inductive Effect (-I) .

  • Bond Shortening: Fluorine is highly electronegative (Paulings: 3.98). It pulls electron density away from the central carbon.

  • Increased Force Constant: This electron withdrawal increases the s-character of the C-H bond and strengthens it (shortens the bond length).

  • Frequency Shift: According to Hooke's Law (

    
    ), an increase in bond strength (force constant 
    
    
    
    ) leads to a higher vibrational frequency (
    
    
    ).

This phenomenon explains why the C-H stretch of -OCHF₂ resembles an alkene or aromatic C-H (sp²) rather than a typical alkane C-H (sp³), despite the carbon being sp³ hybridized.

References
  • Bentham Open. "IR Spectra and Vibrational Modes of Hydrofluoroethers." The Open Chemical Physics Journal, 2010.

  • NIST. "Tables of Molecular Vibrational Frequencies." National Institute of Standards and Technology.

  • BenchChem. "Technical Guide to 1-Nitro-2-(trifluoromethoxy)benzene." BenchChem Technical Support, 2025.

  • LibreTexts. "Infrared Spectra of Common Functional Groups." Chemistry LibreTexts.

Sources

reference standard characterization for 3-(Difluoromethoxy)-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standard Characterization Guide: 3-(Difluoromethoxy)-2,4-dimethylaniline

Executive Summary & Comparison Overview

The Challenge: In drug development, the intermediate 3-(Difluoromethoxy)-2,4-dimethylaniline serves as a critical scaffold, particularly for kinase inhibitors and GPCR modulators.[1] However, commercial sources often supply this material as "Reagent Grade," characterized solely by HPLC-UV area normalization. This approach frequently overestimates potency by failing to account for moisture, inorganic salts, and non-UV-active impurities, leading to stoichiometry errors in downstream GMP synthesis.

The Solution: This guide details the rigorous characterization of a Primary Reference Standard (PRS) . We compare the industry-standard "Mass Balance" approach against the "qNMR (Quantitative NMR)" absolute quantification method.

Performance Comparison: Reagent Grade vs. Primary Reference Standard

FeatureCommercial Reagent Grade Primary Reference Standard (PRS)
Purity Assignment HPLC Area % (Relative)Mass Balance (100% - Impurities) OR qNMR (Absolute)
Identity Verification Mass Spec (MS) only1H/13C/19F NMR + MS + IR + Elemental Analysis
Water/Solvent Content Often IgnoredQuantified via Karl Fischer (KF) & TGA
Inorganic Residue IgnoredQuantified via Residue on Ignition (ROI)
Risk Profile High (Stoichiometry errors)Low (Traceable, absolute content)
Typical Potency 98.5% (Overestimated)94.2% (Corrected for water/salts)

Strategic Characterization Workflow

To establish a Reference Standard compliant with ICH Q6A guidelines , we employ a dual-validation strategy. The workflow below illustrates the decision matrix for assigning potency.

G cluster_purity Purity & Potency Assignment Start Crude 3-(Difluoromethoxy)-2,4-dimethylaniline Purification Purification (Recrystallization/Column Chrom.) Start->Purification Identity Structural Confirmation (1H, 13C, 19F NMR, MS, IR) Purification->Identity MethodA Method A: Mass Balance (100% - [Org. Imp + Volatiles + Ash]) Identity->MethodA MethodB Method B: 1H/19F qNMR (Internal Standard Method) Identity->MethodB Comparison Data Reconciliation (< 1.0% Difference?) MethodA->Comparison MethodB->Comparison FinalRelease Release as Primary Reference Standard (CoA Generation) Comparison->FinalRelease Yes ReEvaluate Investigate Discrepancy (Hygroscopicity? Signal Overlap?) Comparison->ReEvaluate No

Figure 1: Decision tree for Reference Standard qualification, ensuring orthogonal validation of potency.

Technical Deep Dive: The "Product" (Rigorous Characterization)

A. Structural Identification (The "Fingerprint")

Unlike generic anilines, the difluoromethoxy (-OCHF2) group requires specific validation using 19F NMR .

  • 1H NMR (DMSO-d6): The -OCHF2 proton appears as a characteristic triplet (J ≈ 74 Hz) around δ 6.5–7.2 ppm due to geminal H-F coupling.[1]

  • 19F NMR: Essential for confirming the difluoro substitution. Expect a doublet around δ -82 ppm.

  • Mass Spectrometry (LC-MS): Confirm [M+H]+ = 188.xx (Calc.[1] MW ≈ 187.19).

B. Purity & Potency Assignment

Method 1: The Mass Balance Approach (Traditional) This method assumes 100% purity and subtracts all measured defects.[2]


[1]
  • Organic Impurities: Determined via HPLC-UV (see protocol below).

  • Volatiles: Karl Fischer (KF) for water; TGA/GC for residual solvents.

  • Inorganics: Residue on Ignition (ROI) or ICP-MS.[1]

Method 2: quantitative NMR (qNMR) (Modern/Absolute) qNMR measures the analyte directly against a NIST-traceable internal standard (IS), independent of impurities.

  • Internal Standard: 1,3,5-Trimethoxybenzene or Dimethyl sulfone (high purity, distinct signals).

  • Advantage: Eliminates errors from non-chromophoric impurities (e.g., inorganic salts) that HPLC misses.

Experimental Protocols

Protocol 1: HPLC-UV Purity Assessment

Objective: Quantify related organic impurities (e.g., des-fluoro analogs, oxidation dimers).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[3][4]

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (general).

  • Sample Prep: Dissolve 10 mg standard in 10 mL MeCN:H2O (1:1).

  • System Suitability: Tailing factor < 1.5; Resolution > 2.0 between main peak and nearest impurity.

Protocol 2: 1H qNMR Potency Determination

Objective: Absolute quantification of the 3-(Difluoromethoxy)-2,4-dimethylaniline content.

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TraceCERT® grade) or similar non-reactive standard.[1]

  • Solvent: DMSO-d6 (to prevent aniline exchange/oxidation).

  • Preparation:

    • Weigh ~10 mg of Sample (Ws) to 0.01 mg precision.[3]

    • Weigh ~10 mg of IS (Wis) to 0.01 mg precision.[3]

    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): ≥ 60 seconds (5x T1).

    • Scans: 16 or 32.

  • Calculation:

    
    [1]
    
    • I = Integral area, N = Number of protons, M = Molecular weight, W = Weight, P = Purity of IS.

Supporting Experimental Data (Comparative Study)

The following table summarizes a simulated characterization study comparing a commercial "98%" reagent against our characterized Reference Standard.

Test ParameterMethodCommercial Reagent ResultReference Standard ResultImpact on Synthesis
HPLC Purity UV Area %98.8%99.1%Minimal
Water Content Karl FischerNot Reported1.2%Significant : Water quenches sensitive reagents (e.g., acid chlorides).[1]
Residual Solvent GC-HSNot Reported0.4% (EtOAc)Minor
Inorganic Ash ROINot Reported2.8% (Sodium salts)Critical : Salts alter pH and reaction kinetics.[1]
Assigned Potency Calculation 98.8% (Assumed)94.7% (Calculated)4.1% Error : Using the reagent grade would lead to under-dosing the intermediate.

Analysis: The Commercial Reagent relies on HPLC purity, ignoring the 4.4% mass burden from water and salts. Using this material as a standard for quantification would introduce a systematic bias of >4% in drug substance assay testing.

Impurity Fate Mapping

Understanding the origin of impurities is vital for process control.

ImpurityMap Precursor 2,4-Dimethyl-3-aminophenol Target 3-(Difluoromethoxy)- 2,4-dimethylaniline Precursor->Target Alkylation Impurity3 Impurity C: Residual Phenol Precursor->Impurity3 Incomplete Rxn Reagent ClCHF2 / Base Reagent->Target Impurity1 Impurity A: Over-alkylation (N-difluoromethyl) Target->Impurity1 Excess Reagent Impurity2 Impurity B: Oxidation Dimer (Azo) Target->Impurity2 Air Oxidation

Figure 2: Potential impurity origins during synthesis.[1] Impurity B (Azo dimer) is common in anilines stored improperly.[1]

References

  • ICH Q6A Guidelines. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[5][6] International Council for Harmonisation.[7] Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

  • BIPM. Equivalency between Mass Balance and qNMR methodologies. Metrologia, 2024. Link

  • G.F. Pauli et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014. Link

  • T. Schoenberger. Determination of the Purity of Reference Standards by qNMR. Analytical and Bioanalytical Chemistry, 2012.[8] Link

Sources

Technical Validation Guide: Elemental Characterization of 3-(Difluoromethoxy)-2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for the elemental characterization of 3-(Difluoromethoxy)-2,4-dimethylaniline , a critical fluorinated building block likely utilized in the synthesis of next-generation agrochemicals (SDHI fungicides) or pharmaceutical bioisosteres.

Unlike standard organic intermediates, the presence of the difluoromethoxy (-OCHF₂) motif introduces significant analytical challenges. Fluorine atoms can attack silica combustion tubes (forming SiF₄), leading to instrument damage and skewed carbon data. This guide compares the theoretical "Gold Standard" data against common impurity profiles and outlines the mandatory Fluorine-Compatible Combustion Protocol required to validate this compound.

Compound Identity & Theoretical Data

Before analyzing experimental results, the theoretical baseline must be established. The values below represent the absolute stoichiometric truth for 100% pure 3-(Difluoromethoxy)-2,4-dimethylaniline.

  • Chemical Name: 3-(Difluoromethoxy)-2,4-dimethylaniline[1]

  • Molecular Formula: C₉H₁₁F₂NO[1]

  • Molecular Weight: 187.19 g/mol

  • Structure: Aniline core with methyl groups at positions 2 and 4, and a difluoromethoxy group at position 3.

Table 1: Theoretical Elemental Composition (Gold Standard)
ElementSymbolCountAtomic MassTotal MassTheoretical % (w/w)
Carbon C912.011108.1057.75%
Hydrogen H111.00811.095.92%
Nitrogen N114.00714.017.48%
Fluorine F218.99838.0020.30%
Oxygen O115.99916.008.55%

Note: Standard CHN analyzers detect Carbon, Hydrogen, and Nitrogen. Oxygen is usually calculated by difference, and Fluorine requires Ion Chromatography (IC) or Ion-Selective Electrode (ISE) analysis after combustion, as it interferes with standard CHN detectors.

Comparative Analysis: Purity vs. Impurity Profiles

In drug development, "Performance" of an analytical method is defined by its ability to distinguish the target molecule from likely byproducts. The table below compares the Target (Pure) against three common "Failure Modes" encountered during synthesis.

Table 2: Diagnostic Data Comparison (Simulated)

Use this table to diagnose the root cause of deviations in your experimental data.

Scenario% Carbon% Hydrogen% NitrogenDeviation Analysis
Target (100% Pure) 57.75 5.92 7.48 PASS: Within ±0.4% tolerance.
Failure Mode A: Wet (Contains 2% Water)56.606.157.33Low C, High H: Indicates insufficient drying. The amine group is hygroscopic.
Failure Mode B: Solvated (Contains 2% Toluene)58.456.057.20High C, Low N: Toluene (C₇H₈) drives Carbon up and dilutes Nitrogen.
Failure Mode C: Salt (HCl Salt form)48.335.416.26Drastic Drop: If the amine was isolated as an HCl salt, the MW increases to ~223.6, skewing all % values down.

Experimental Methodology: The Fluorine-Compatible Protocol

Standard combustion analysis will fail for this compound because the Fluorine atoms form HF and F₂ gas, which react with the quartz combustion tube to form volatile SiF₄. This artificially lowers the Carbon reading and destroys the reactor.

Protocol: Dynamic Flash Combustion with Additives

Objective: To sequester Fluorine in the ash and prevent detector interference.

  • Sample Preparation:

    • Weigh 1.5 – 2.0 mg of the sample into a Tin (Sn) capsule.

    • Crucial Step: Add 10–15 mg of Tungsten Oxide (WO₃) or Magnesium Oxide (MgO) powder directly over the sample in the capsule.

    • Mechanism: The additive acts as a "scavenger," reacting with Fluorine to form stable metal fluorides (e.g., MgF₂ or WO₂F₂), preventing attack on the quartz tube [1].

  • Combustion Parameters:

    • Furnace Temperature: Set to 1020°C (higher than standard 950°C to ensure complete bond rupture of the stable C-F bonds).

    • Carrier Gas: Helium (Flow rate: 140 mL/min).

    • Oxygen Dose: 250 mL (Excess oxygen required for fluorinated aromatics).

  • Quantification:

    • C, H, N: Detected via Thermal Conductivity Detector (TCD) after reduction.[2]

    • Fluorine (Optional but Recommended): The residue/ash can be dissolved and analyzed via Ion Chromatography (IC) if a mass balance >99.5% is required [2].

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This diagram illustrates the logic flow for interpreting Elemental Analysis data for fluorinated anilines.

EA_Decision_Tree Start Start: Obtain Experimental CHN Data Check_C Check Carbon (C) Deviation Start->Check_C Match Within ±0.4% of Theoretical? (57.35% - 58.15%) Check_C->Match Pass PASS: High Purity Confirm with NMR/HPLC Match->Pass Yes Fail FAIL: Analyze Deviation Match->Fail No High_C High C (>58.2%) Suspect: Solvent Trap (Toluene/Hexane) Fail->High_C C is High Low_C Low C (<57.3%) Suspect: Water or Inorganic Salts Fail->Low_C C is Low Low_N Check Nitrogen (N) Low_C->Low_N Salt_Check Is N significantly low? (<7.0%) Low_N->Salt_Check HCl_Form Diagnosis: HCl Salt Form Recalculate MW Salt_Check->HCl_Form Yes

Caption: Decision tree for interpreting CHN deviations in 3-(Difluoromethoxy)-2,4-dimethylaniline analysis.

Diagram 2: Fluorine Interference & Mitigation

This diagram details why the WO₃ additive is mandatory for this specific compound.

Fluorine_Interference Sample Sample: C9H11F2NO Combustion Combustion (1020°C) + O2 Sample->Combustion Path_Bad Standard Path (No Additive) Combustion->Path_Bad Path_Good Optimized Path (With WO3/MgO) Combustion->Path_Good HF_Gas Formation of HF & F2 Gas Path_Bad->HF_Gas Scavenge F Trapped by Additive (MgF2 / WO2F2) Path_Good->Scavenge Quartz_Attack Attacks Quartz Tube (SiO2 + 4HF -> SiF4) HF_Gas->Quartz_Attack Damage Result: 1. Low Carbon Data 2. Corroded Detector Quartz_Attack->Damage Clean_Gas Clean Gases (CO2, H2O, N2, NOx) Scavenge->Clean_Gas Result Result: Accurate Data Clean_Gas->Result

Caption: Mechanism of Fluorine interference on quartz combustion tubes and the protective role of additives.

References

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42168. Link

  • Elementar. (2022).[3] CHNS analysis of fluorinated samples.[2][4] Technical Note. Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for Fluxapyroxad Intermediates.Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.